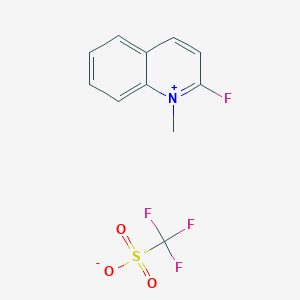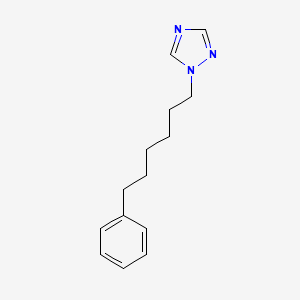
1-(6-Phenylhexyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenylhexyl)-1H-1,2,4-Triazol ist eine organische Verbindung, die zur Klasse der Triazole gehört. Triazole sind fünfringige heterozyklische Verbindungen, die drei Stickstoffatome enthalten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(6-Phenylhexyl)-1H-1,2,4-Triazol beinhaltet typischerweise die Reaktion von 6-Phenylhexylamin mit einem Triazolvorläufer. Eine übliche Methode ist die Cyclisierung von 6-Phenylhexylamin mit Hydrazin und einer Carbonylverbindung unter sauren oder basischen Bedingungen. Die Reaktionsbedingungen, wie z. B. Temperatur und Lösungsmittel, können je nach gewünschter Ausbeute und Reinheit des Produkts variieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von 1-(6-Phenylhexyl)-1H-1,2,4-Triazol kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylhexyl)-1H-1,2,4-triazole typically involves the reaction of 6-phenylhexylamine with a triazole precursor. One common method is the cyclization of 6-phenylhexylamine with hydrazine and a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(6-Phenylhexyl)-1H-1,2,4-Triazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Der Triazolring kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile Wasserstoffatome am Ring ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Triazolderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion Triazolderivate mit reduzierten Stickstoffatomen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenylhexyl)-1H-1,2,4-Triazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder antifungale Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs- und entzündungshemmende Aktivitäten.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(6-Phenylhexyl)-1H-1,2,4-Triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenylhexyl)-1H-1,2,4-triazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Phenylhexyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(6-Phenylhexyl)-1H-1,2,3-Triazol: Ähnliche Struktur, jedoch mit einer anderen Anordnung der Stickstoffatome im Triazolring.
1-(6-Phenylhexyl)-1H-1,2,4-Oxadiazol: Enthält ein Sauerstoffatom anstelle eines der Stickstoffatome im Triazolring.
1-(6-Phenylhexyl)-1H-1,2,4-Thiadiazol: Enthält ein Schwefelatom anstelle eines der Stickstoffatome im Triazolring.
Einzigartigkeit
1-(6-Phenylhexyl)-1H-1,2,4-Triazol ist einzigartig aufgrund seiner spezifischen Anordnung der Stickstoffatome im Triazolring und dem Vorhandensein der Phenylhexylgruppe.
Eigenschaften
CAS-Nummer |
919800-79-6 |
|---|---|
Molekularformel |
C14H19N3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
1-(6-phenylhexyl)-1,2,4-triazole |
InChI |
InChI=1S/C14H19N3/c1(2-7-11-17-13-15-12-16-17)4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
InChI-Schlüssel |
PQFLMKKAMJTVNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)
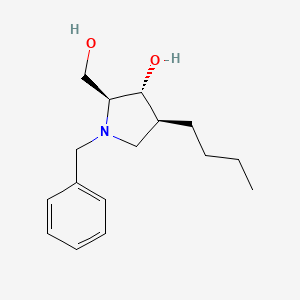

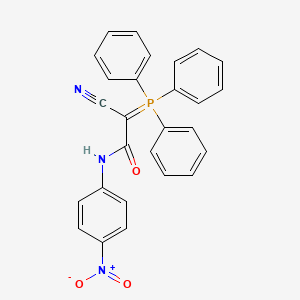
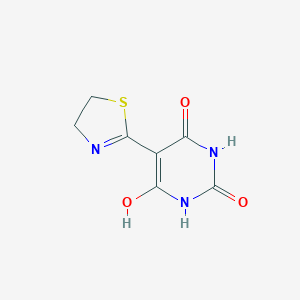
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
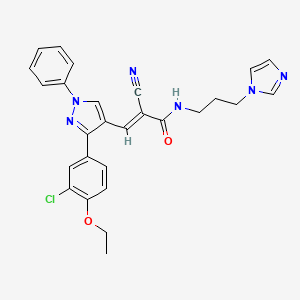
![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)



